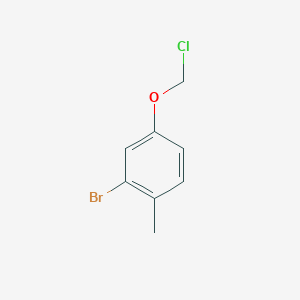
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione can be synthesized by reacting nickel(II) salts with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. A common method involves dissolving nickel(II) acetate in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethylheptane-3,5-dione and a base like sodium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species using appropriate reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands in a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
科学的研究の応用
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
作用機序
The mechanism by which Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves coordination chemistry principles. The nickel ion forms a stable complex with the diketone ligands, which can interact with other molecules through coordination bonds. This interaction can influence various chemical and biological processes, depending on the specific application .
類似化合物との比較
Similar Compounds
Nickel(II) acetylacetonate: Similar in structure but with different ligands.
Copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.
Bis (1,5-cyclooctadiene)nickel (0): A nickel complex with different ligands and oxidation state.
Uniqueness
Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific ligand structure, which provides stability and reactivity that are advantageous in various applications. Its ability to form stable complexes with nickel makes it particularly useful in catalysis and material science .
特性
分子式 |
C22H38NiO4 |
|---|---|
分子量 |
425.2 g/mol |
IUPAC名 |
nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChIキー |
FPQQRRXEOLXSCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


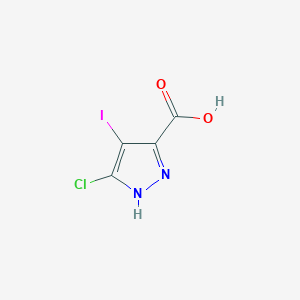
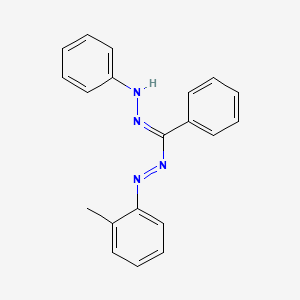
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

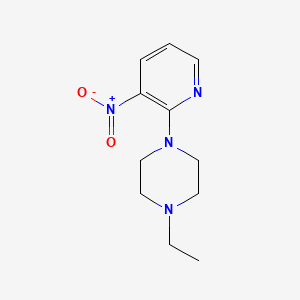
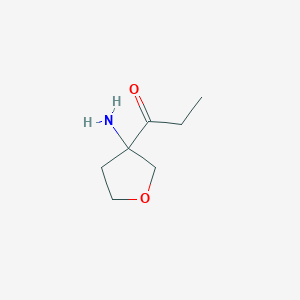
![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
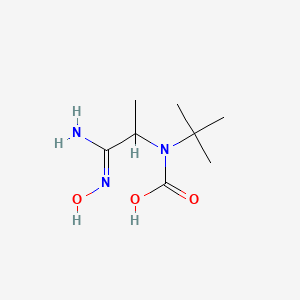

![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
